Maltol
Overview
Description
Maltol is a naturally occurring organic compound that is often used as a flavor enhancer due to its sweet aroma reminiscent of caramel. It is a Maillard reaction product, which means it is formed during the heating process of certain foods, particularly when amino acids and sugars react under high temperatures. Maltol has been identified in various sources, including ginseng and the leaves of Abies pindrow, and is known for its potential health benefits and applications in food chemistry .
Synthesis Analysis
Maltol formation has been studied in the context of the Maillard reaction, where it is considered an indicator compound for specific enolization reactions in solutions of reducing sugars. It has been detected in the decomposition mixtures of reducing disaccharides and monosaccharide solutions containing amino acids, but not in solutions of monosaccharides alone . This suggests that maltol's formation is influenced by the presence of amino acids and the type of sugar involved in the reaction.
Molecular Structure Analysis
The molecular structure of maltol has been elucidated through various spectroscopic methods. It has been isolated and its crystal structure determined using X-ray diffraction, revealing that maltol is a neutral, heterocyclic compound with the molecular formula C6H6O3 . Additionally, spectroscopic properties such as FTIR, FT-Raman, and NMR have been used to analyze the conformational and electronic aspects of maltol, providing insights into its molecular geometry and electronic transitions .
Chemical Reactions Analysis
Maltol has been shown to interact with various biomolecules and enzymes. For instance, it can inhibit the oxidation of catecholamines by tyrosinase, affecting the rate at which these compounds are converted to melanins . Furthermore, maltol's interaction with bovine serum albumin (BSA) has been studied, indicating that hydrophobic interactions play a significant role in the formation of a maltol-BSA complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of maltol have been extensively studied. Its antioxidant properties are well-documented, with research showing that maltol can inhibit oxidative stress in animal models, including those for brain aging and hepatotoxicity . Maltol's hepatoprotective effects are particularly notable, as it has been found to mitigate liver injury by modulating oxidative indices and inflammatory factors through various signaling pathways, such as NF-κB and PI3K/Akt . Additionally, the compound's interaction with metal ions and its potential applications in non-linear optics due to its hyperpolarizability have been explored .
Scientific Research Applications
Antioxidant and Hepatoprotective Properties
- Maltol, a food-flavoring agent, has been shown to possess significant antioxidant and hepatoprotective effects. In studies, maltol was found to alleviate acute alcohol-induced oxidative damage in mice, suggesting its potential as a protective agent against liver oxidative injury (Han et al., 2015).
- Another study demonstrated maltol's effectiveness in reducing oxidative stress levels and improving anti-oxidative enzyme activities in a D-galactose-induced brain aging model in mice. This indicates its potential use in mitigating brain aging and related neurological deficits (Sha et al., 2019).
Antimicrobial Activity
- Maltol has shown promising results in antimicrobial applications. It exhibits synergistic effects with certain cationic surfactants against a variety of microorganisms, suggesting its potential use in broad-spectrum antimicrobial solutions, especially in personal care and cosmetic applications (Ziklo et al., 2021).
Anti-inflammatory and Anti-apoptotic Effects
- Research has highlighted maltol's anti-inflammatory and anti-apoptotic properties. For example, it has shown efficacy in mitigating acetaminophen-induced hepatotoxicity, partly through anti-inflammatory actions via the NF-κB and PI3K/Akt signaling pathways (Wang et al., 2019).
- Maltol has been found to alleviate liver injury caused by carbon tetrachloride in mice, demonstrating its potential as an effective hepatoprotective agent (Liu et al., 2018).
Neuroprotective and Anti-aging Effects
- The neuroprotective effects of maltol have been observed in various studies. For instance, maltol attenuated diabetic peripheral neuropathy in a rat model, suggesting its potential as a treatment for such conditions (Guo et al., 2018).
- Maltol has also been shown to inhibit NLRP3 and non-canonical inflammasome activation, highlighting its potential as an anti-inflammatory agent (Ahn et al., 2022).
Anticancer Properties
- Maltol demonstrated anti-tumor efficacy in a mouse model of liver cancer, enhancing serum cytokines and inducing apoptosis in tumor tissues. This indicates its potential use in cancer therapy (Li et al., 2015).
Applications in Food and Beverage Industry
- Maltol has been incorporated into acetylated cassava starch films for use in packaging, especially for bakery products. Its antimicrobial properties help extend the shelf life of food items (Promhuad et al., 2022).
- In the brewing industry, maltol is used to enhance the flavor and improve the taste of dark and fruit beers (Wu Chun-mei, 2001).
properties
IUPAC Name |
3-hydroxy-2-methylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCTZQVDEJYUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Record name | MALTOL | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025523 | |
Record name | Maltol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992), Dry Powder; Liquid, Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, White crystalline powder; Caramel-butterscotch aroma | |
Record name | MALTOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20582 | |
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Record name | 4H-Pyran-4-one, 3-hydroxy-2-methyl- | |
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Record name | Maltol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Maltol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |
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Record name | Maltol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
199 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes at 93 °C | |
Record name | MALTOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Maltol | |
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Solubility |
1 to 10 mg/mL at 72 °F (NTP, 1992), In water, 10900 mg/L at 15 °C, One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions, 10.9 mg/mL at 15 °C, Sparingly soluble in water, soluble in propylene glycol, Soluble (in ethanol) | |
Record name | MALTOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20582 | |
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Record name | Maltol | |
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Record name | Maltol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |
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Record name | Maltol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.000507 [mmHg], 3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point) | |
Record name | Maltol | |
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Record name | Maltol | |
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Mechanism of Action |
Maltol (3-hydroxy-2-methyl-4-pyrone) produced reactive oxygen species as a complex with transition metals. Maltol/iron complex inactivated aconitase the most sensitive enzyme to oxidative stress. The inactivation of aconitase was iron-dependent, and prevented by TEMPOL, a scavenger of reactive oxygen species, suggesting that the maltol/iron-mediated generation of superoxide anion is responsible for the inactivation of aconitase. Addition of maltol effectively enhanced the ascorbate/copper-mediated formation of 8-hydroxy-2'-deoxyguanosine in DNA. Oxidation of ascorbic acid by CuSO(4) was effectively stimulated by addition of maltol, and the enhanced oxidation rate was markedly inhibited by the addition of catalase and superoxide dismutase. These results suggest that maltol can stimulate the copper reduction coupled with the oxidation of ascorbate, resulting in the production of superoxide radical which in turn converts to hydrogen peroxide and hydroxyl radical. Cytotoxic effect of maltol can be explained by its prooxidant properties: maltol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the production of hydroxyl radical causing the formation of DNA base adduct., ... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity., Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation. | |
Record name | Maltol | |
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Product Name |
Maltol | |
Color/Form |
Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol, White crystalline powder | |
CAS RN |
118-71-8 | |
Record name | MALTOL | |
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Record name | Maltol | |
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Record name | Maltol [NF] | |
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Record name | MALTOL | |
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Record name | 4H-Pyran-4-one, 3-hydroxy-2-methyl- | |
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Record name | MALTOL | |
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Record name | Maltol | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
324 to 327 °F (NTP, 1992), 161.5 °C, 161 - 162 °C | |
Record name | MALTOL | |
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Record name | Maltol | |
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Retrosynthesis Analysis
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